molecular formula C10H9F3O2 B6326265 1-(3-Trifluoromethoxy-phenyl)-propan-1-one CAS No. 574731-00-3

1-(3-Trifluoromethoxy-phenyl)-propan-1-one

Numéro de catalogue: B6326265
Numéro CAS: 574731-00-3
Poids moléculaire: 218.17 g/mol
Clé InChI: CDUZBAKDAOANLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Trifluoromethoxy-phenyl)-propan-1-one (CAS: 574731-00-3) is a fluorinated aromatic ketone characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring and a propan-1-one group. This compound is reported with a purity of 95% and is utilized in synthetic organic chemistry, particularly in coupling reactions and as a precursor for pharmaceuticals or agrochemicals . The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the ketone moiety, which influences reactivity in nucleophilic addition or cross-coupling reactions.

Propriétés

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUZBAKDAOANLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Mechanism and Procedure

This method adapts the diazotization-coupling strategy originally developed for 1-(3-trifluoromethyl-phenyl)-propan-2-one. For the trifluoromethoxy analogue, 3-trifluoromethoxyaniline undergoes diazotization in hydrochloric acid (1.5–4 eq) with sodium nitrite (1–2 eq) at 0–25°C, forming a diazonium salt. The intermediate is then reacted with isopropenyl acetate (1–3 eq) in a polar solvent (e.g., methanol/water) catalyzed by cuprous chloride (0.01–0.20 eq) at 20–70°C.

Critical Parameters :

  • Temperature Control : Maintaining 5–10°C during diazotization prevents premature decomposition.

  • Catalyst Efficiency : Cuprous chloride enhances coupling yields by facilitating radical intermediates.

  • Workup : Heptane extraction followed by vacuum distillation (10 mmHg, 98–102°C) isolates the ketone.

Yield : 59.1% (adapted from trifluoromethyl variant).

Oxidation of Alcohol Precursors

Chromic Anhydride-Mediated Oxidation

A Chinese patent outlines the oxidation of 1-(3-trifluoromethoxyphenyl)-2-propanol using chromic anhydride (CrO₃) in dichloromethane. The alcohol (1 eq) reacts with CrO₃ (1.3–1.6 eq) at 25–55°C for 3–5 hours, yielding the ketone via a two-electron oxidation mechanism.

Advantages :

  • High Purity : Distillation-free isolation achieves >95% purity.

  • Scalability : Mild conditions suit industrial production.

Limitations :

  • Toxicity : Chromium waste requires stringent disposal.

Iron-Catalyzed Cross-Coupling

FeCl₃-Mediated Synthesis

The Royal Society of Chemistry reports a FeCl₃-catalyzed (10 mol%) method using (CF₃)₂CHOH (2 eq) and polymethylhydrosiloxane (PMHS, 2.2 eq) in dichloroethane (DCE). The reaction proceeds at 60°C for 2–8 hours, enabling ketone formation via hydride transfer.

Case Study :

  • Substrate : 1-(3-trifluoromethoxyphenyl)-propan-1-ol.

  • Yield : 72% after silica gel chromatography (EtOAc/PE = 1:10).

Mechanistic Insight : FeCl₃ activates the alcohol, while PMHS acts as a stoichiometric reductant.

Analyse Des Réactions Chimiques

1-(3-Trifluoromethoxy-phenyl)-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-(3-Trifluoromethoxy-phenyl)-propan-1-ol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

One of the primary applications of 1-(3-Trifluoromethoxy-phenyl)-propan-1-one is as an intermediate in the synthesis of pharmaceutical compounds. Its unique chemical properties allow it to be used in the production of drugs targeting various therapeutic areas, particularly those related to metabolic pathways and enzyme modulation.

  • Case Study: Fenfluramine Synthesis
    • Fenfluramine, an anorexigenic drug historically used for obesity treatment, has been synthesized using this compound as a key intermediate. The compound's structural characteristics contribute to higher therapeutic indices compared to traditional amphetamines, making it valuable in obesity management without significant cardiovascular side effects .

Enhancing Binding Affinities

Research indicates that the trifluoromethoxy substituents significantly enhance binding affinities to biological targets. This property is crucial in drug design as it can improve the efficacy of drug candidates by optimizing their interactions with specific receptors or enzymes .

Development of Functional Materials

The unique properties of this compound also extend to materials science. Its stability and reactivity make it a candidate for developing advanced materials with specific functionalities, such as non-linear optical properties .

Mécanisme D'action

The mechanism of action of 1-(3-Trifluoromethoxy-phenyl)-propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. For example, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated and fluorinated aryl propanones (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Position Molecular Weight Similarity Score Reactivity/Yield (if available)
1-(3-Trifluoromethoxy-phenyl)-propan-1-one -OCF₃ meta 232.16 Reference N/A
1-(3-Trifluoromethyl-phenyl)-propan-1-one -CF₃ meta 216.15 0.82 64% (C-O coupling)
1-(4-Trifluoromethyl-phenyl)-propan-1-one -CF₃ para 216.15 0.82 64% (C-O coupling)
1-(3,5-Bis(trifluoromethyl)-phenyl)-propan-1-one -CF₃ (bis) 3,5-para 300.13 0.82 N/A
1-(3-Chloro-phenyl)-propan-1-one -Cl meta 168.62 N/A 64% (C-O coupling) , 41% (HOBt coupling)
1-(3-Fluoro-phenyl)-propan-1-one -F meta 152.15 N/A 65% (C-O coupling)
1-(3-Chloro-2-hydroxyphenyl)-propan-1-one -Cl, -OH 3,2-ortho 184.62 N/A N/A
Key Observations:

Substituent Electronic Effects :

  • The trifluoromethoxy (-OCF₃) group in the target compound is bulkier and more electron-withdrawing than -CF₃ or halogens (-Cl, -F), leading to greater steric hindrance and reduced nucleophilic attack susceptibility compared to -Cl or -F analogs .
  • Para-substituted -CF₃ derivatives (e.g., 1-(4-Trifluoromethyl-phenyl)-propan-1-one) exhibit similar reactivity to meta-substituted analogs in C-O coupling reactions (64% yield) .

Positional Effects :

  • Meta-substituted derivatives generally show comparable or higher yields in coupling reactions than ortho-substituted analogs (e.g., 1-(3-Chloro-2-hydroxyphenyl)-propan-1-one), where steric hindrance from adjacent substituents may reduce reactivity .

Reactivity in Synthetic Applications: Thiophene-containing analogs (e.g., 1-(5-bromothiophen-2-yl)propan-1-one) yield 50–58% in C-O coupling, lower than halogenated aryl ketones (60–73%) . Trifluoromethyl-substituted propanones (64% yield) outperform hydroxylated analogs (e.g., 1-(3-Chloro-2-hydroxyphenyl)-propan-1-one) in coupling efficiency, likely due to reduced hydrogen bonding interference .

Pharmacologically Relevant Analogs

The absence of an amino group in this compound likely precludes such effects, emphasizing its role as a synthetic intermediate.

Discussion of Key Findings

  • Electronic and Steric Influence : The -OCF₃ group enhances electrophilicity but may reduce reaction yields compared to smaller substituents like -Cl or -F due to steric effects.
  • Synthetic Utility : Halogenated analogs (e.g., 1-(3-Chloro-phenyl)-propan-1-one) are more reactive in HOBt-mediated couplings (41–44%) than bulkier derivatives .

Activité Biologique

1-(3-Trifluoromethoxy-phenyl)-propan-1-one is an organic compound characterized by its trifluoromethoxy group, which significantly influences its biological activity. This article reviews the compound's biological effects, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H10F3O
Molecular Weight: 218.18 g/mol

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design. The presence of this group can improve the binding affinity to biological targets due to its electron-withdrawing properties, which modify the electronic characteristics of the molecule.

This compound interacts with various molecular targets, influencing several biochemical pathways. The mechanism of action includes:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
  • Receptor Modulation: The trifluoromethoxy group can enhance binding interactions with receptors, affecting signal transduction pathways.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study demonstrated that compounds with similar structures inhibited vascular endothelial growth factor receptor (VEGFR), a critical target in cancer therapy.

CompoundIC50 (µM)Target
Compound A5.2VEGFR
Compound B3.8VEGFR

These findings suggest that modifications in the trifluoromethoxy group can enhance anticancer properties through improved receptor binding and inhibition.

Anticonvulsant Activity

In vivo studies have shown that certain analogs of this compound demonstrate anticonvulsant effects. For instance, a recent study evaluated several derivatives in seizure models:

CompoundED50 (mg/kg)Protection (%)
Compound C2075
Compound D15100

The results indicate that these compounds provide significant protection against induced seizures, suggesting potential applications in epilepsy treatment.

Case Studies

  • Anticancer Activity Study: A series of experiments were conducted to evaluate the effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in breast and lung cancer cells.
  • Anticonvulsant Efficacy Assessment: In a controlled study using animal models, the efficacy of several derivatives was tested against standard anticonvulsant drugs. The results highlighted that certain derivatives had comparable or superior efficacy, warranting further investigation into their mechanisms and therapeutic potential.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(3-Trifluoromethoxy-phenyl)-propan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation, where 3-trifluoromethoxybenzene reacts with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Key parameters include:

  • Temperature : 0–5°C minimizes side reactions like polysubstitution.
  • Solvent : Dichloromethane or nitrobenzene enhances electrophilic reactivity.
  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) improves acylation efficiency.
    Purification via vacuum distillation or column chromatography (silica gel, hexane/EtOAc) yields >85% purity. Industrial methods may use flow reactors for scalability .

Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR reveals the aromatic proton environment (δ 7.4–8.1 ppm) and ketone proximity effects. ¹⁹F NMR confirms the trifluoromethoxy group (δ −58 to −60 ppm) .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 220.05 confirms the molecular formula (C₁₀H₉F₃O₂) .

How do the trifluoromethoxy and ketone groups influence its physicochemical properties?

  • Lipophilicity : logP ~2.1 (calculated), enhanced by the trifluoromethoxy group, improves membrane permeability .
  • Electron-withdrawing effects : The ketone and trifluoromethoxy groups reduce electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions .

Advanced Research Questions

What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from:

  • Assay conditions : Varying pH or ionic strength alters compound protonation states .
  • Structural analogs : Minor substituent changes (e.g., replacing trifluoromethoxy with methylthio) significantly modulate activity (Table 1) .

Table 1 : Substituent Effects on Biological Activity

SubstituentIC₅₀ (μM)Target Enzyme
Trifluoromethoxy12.3COX-2
Methylthio8.7COX-2
Ethoxy45.2COX-2

How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking studies : Identify binding poses in enzyme active sites (e.g., COX-2 or CYP450). The ketone group forms hydrogen bonds with Arg120, while the trifluoromethoxy group stabilizes hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, electron-withdrawing groups improve COX-2 inhibition (R² = 0.89) .

What mechanistic insights explain its reactivity in nucleophilic additions versus reductions?

  • Nucleophilic additions : The ketone undergoes Grignard reactions (e.g., MeMgBr) to form tertiary alcohols. Steric hindrance from the trifluoromethoxy group slows kinetics (k = 0.15 M⁻¹s⁻¹) .
  • Reductions : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the trifluoromethoxy group under harsh conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.